molecular formula C15H23NO3S B5074378 1-Nitro-2-(6-propan-2-ylsulfanylhexoxy)benzene

1-Nitro-2-(6-propan-2-ylsulfanylhexoxy)benzene

Cat. No.: B5074378
M. Wt: 297.4 g/mol
InChI Key: OMIFBNANNDRKII-UHFFFAOYSA-N
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Description

1-Nitro-2-(6-propan-2-ylsulfanylhexoxy)benzene is an organic compound that belongs to the class of nitrobenzenes Nitrobenzenes are characterized by the presence of a nitro group (-NO2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-2-(6-propan-2-ylsulfanylhexoxy)benzene typically involves multiple steps, starting with the nitration of benzene to introduce the nitro groupThe nitration process involves the reaction of benzene with a mixture of concentrated sulfuric acid and nitric acid, forming nitrobenzene . The subsequent steps involve the use of various reagents and catalysts to introduce the desired substituents.

Industrial Production Methods

Industrial production of nitrobenzenes, including this compound, often involves large-scale nitration processes. These processes are highly exothermic and require careful control of reaction conditions to ensure safety and yield . The use of continuous flow reactors and advanced monitoring systems helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-2-(6-propan-2-ylsulfanylhexoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Nitro-2-(6-propan-2-ylsulfanylhexoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitro-2-(6-propan-2-ylsulfanylhexoxy)benzene involves its interaction with various molecular targets. The nitro group is known to participate in redox reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The propan-2-ylsulfanylhexoxy group may also contribute to the compound’s overall reactivity and interactions with molecular targets .

Comparison with Similar Compounds

1-Nitro-2-(6-propan-2-ylsulfanylhexoxy)benzene can be compared with other nitrobenzene derivatives:

Properties

IUPAC Name

1-nitro-2-(6-propan-2-ylsulfanylhexoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-13(2)20-12-8-4-3-7-11-19-15-10-6-5-9-14(15)16(17)18/h5-6,9-10,13H,3-4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIFBNANNDRKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCCCOC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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